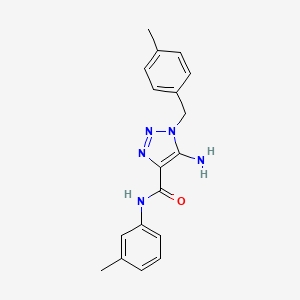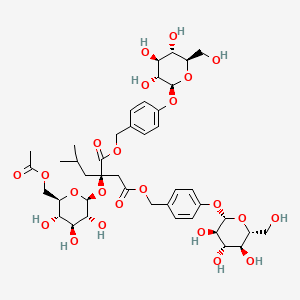
N-(4-methyl-2-oxo-1H-quinolin-7-yl)-2-phenyltriazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-2-oxo-1H-quinolin-7-yl)-2-phenyltriazole-4-carboxamide, also known as MQT-101, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications in cancer treatment. MQT-101 belongs to the class of quinoline-based compounds and has been shown to exhibit potent anti-tumor activity in preclinical studies.
Aplicaciones Científicas De Investigación
Binding Interactions and Albumin Studies
A study on novel triazole-coumarin and quinoline compounds, including derivatives similar to the one , focuses on their synthesis and the exploration of their binding interaction with serum albumins. This research is crucial for understanding the bioavailability and distribution of such compounds within biological systems. The study utilized photophysical studies to examine these interactions, highlighting the compounds' potential in biomedical applications (Paul et al., 2019).
Radioligand Development for PET Imaging
In another realm, derivatives of quinoline-2-carboxamide have been investigated for their utility as radioligands in positron emission tomography (PET) imaging. This research aims to provide tools for noninvasive assessment of peripheral benzodiazepine type receptors in vivo, offering significant implications for neurological and psychiatric disorder studies (Matarrese et al., 2001).
Antidepressant Potential and 5-HT3 Receptor Antagonism
Quinoxalin-2-carboxamides, structurally related to the compound of interest, were designed and synthesized as 5-HT3 receptor antagonists. Their evaluation in the context of depression management revealed that these compounds do not affect locomotion at tested dose levels, suggesting a potential for antidepressant-like activity. This underscores the importance of structural analogs in developing new therapeutic agents for depression (Mahesh et al., 2010).
Antimicrobial Activity
Some novel pyrazolo[3,4-d]pyrimidine derivatives, which share a quinoline framework, were synthesized and evaluated for their antimicrobial properties. These studies are pivotal for identifying new antimicrobial agents in the fight against drug-resistant bacteria and fungi, showcasing the diverse applications of quinoline derivatives in addressing global health challenges (Holla et al., 2006).
Propiedades
IUPAC Name |
N-(4-methyl-2-oxo-1H-quinolin-7-yl)-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-12-9-18(25)22-16-10-13(7-8-15(12)16)21-19(26)17-11-20-24(23-17)14-5-3-2-4-6-14/h2-11H,1H3,(H,21,26)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJYAOFCTDYQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 49678236 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2,2,2-Trifluoroethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2773344.png)
![(NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B2773346.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-pentylcyclohexyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2773350.png)
![2-{2-[2-(4-Methylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B2773352.png)


![N-[[5-(Dimethylamino)pyrimidin-2-yl]methyl]but-2-ynamide](/img/structure/B2773355.png)
![N-butyl-N-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)butan-1-amine](/img/structure/B2773356.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2773357.png)
![Tert-butyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate](/img/structure/B2773359.png)
![(E)-4-acetyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2773360.png)
![2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2773361.png)

